molecular formula C9H9BrN2O4 B2843807 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide CAS No. 1519917-98-6

3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide

Cat. No. B2843807
CAS RN: 1519917-98-6
M. Wt: 289.085
InChI Key: GRINWUSYNUMATI-UHFFFAOYSA-N
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Description

3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide is a chemical compound with the molecular formula C9H9BrN2O4 . It has a molecular weight of 289.08 and is solid in its physical form .


Molecular Structure Analysis

The InChI code for 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide is 1S/C8H7BrN2O3/c1-10-8(12)5-2-6(9)4-7(3-5)11(13)14/h2-4H,1H3,(H,10,12) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 289.08 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Organic Synthesis and Material Science

  • Synthesis of Complex Molecules

    Studies have explored the use of related compounds in the synthesis of complex organic molecules, highlighting their role as intermediates in chemical reactions. For instance, the synthesis of chlorantraniliprole, a widely used insecticide, involves key intermediates that share functional groups with 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide. This demonstrates the compound's potential utility in synthesizing agriculturally and pharmaceutically relevant molecules (Chen Yi-fen et al., 2010).

  • Crystal Engineering

    The compound's structural elements, such as bromo and nitro groups, can participate in hydrogen and halogen bonding, crucial for crystal engineering. These interactions are fundamental in designing materials with specific crystallographic properties, which can be applied in the development of new pharmaceuticals and nanomaterials (B. K. Saha et al., 2005).

Biochemical Research and Pharmacological Applications

  • Antibacterial Activity

    Bromophenol derivatives, closely related to 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide, exhibit significant antibacterial properties. This suggests the potential of such compounds in developing new antibacterial agents or studying the biochemical pathways affected by these molecules (Ke-kai Li et al., 2012).

  • Cell Division and DNA Repair

    Compounds with similar functional groups have been shown to affect cell division and DNA repair mechanisms. For example, the inhibition of ADP-ribosylation reactions by analogs can lead to cell cycle perturbations, suggesting a potential application in cancer research to understand tumor cell proliferation and identify new therapeutic targets (E. Jacobson et al., 1985).

Corrosion Inhibition

  • Material Protection: The electron-withdrawing and donating effects of nitro and methoxy substituents on benzamide derivatives, similar to 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide, have been evaluated for their corrosion inhibition properties. This research indicates potential applications in protecting metals from corrosion, offering insights into designing more efficient corrosion inhibitors for industrial applications (Ankush Mishra et al., 2018).

properties

IUPAC Name

3-bromo-N-methoxy-N-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-11(16-2)9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRINWUSYNUMATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide

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